![molecular formula C12H18IN3OSi B2978653 4-iodo-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1100319-02-5](/img/structure/B2978653.png)

4-iodo-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine

Übersicht

Beschreibung

“4-iodo-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine” is a chemical compound that is used in scientific research . It is a versatile material that offers opportunities for exploring various applications due to its unique properties and structural complexity. It is also an important intermediate in the preparation of Janus kinase inhibitor INCB018424 .

Synthesis Analysis

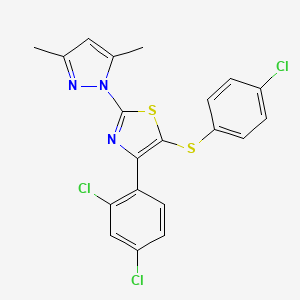

The synthesis of this compound involves the reaction of 4-chloro-7- (2-trimethylsilanylethoxymethyl)-7H-pyrrolo [2,3-d]pyrimidine with 4- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in the presence of potassium carbonate in water .Molecular Structure Analysis

The molecule contains a total of 37 bonds. There are 19 non-H bonds, 10 multiple bonds, 5 rotatable bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 aliphatic ether, 1 Pyrrole, and 1 Pyrimidine . It contains 36 atoms in total; 18 Hydrogen atoms, 12 Carbon atoms, 3 Nitrogen atoms, 1 Oxygen atom, and 1 Iodine atom .Wissenschaftliche Forschungsanwendungen

Application in Anti-Inflammatory Research

Specific Scientific Field

Medicinal Chemistry, Pharmacology

Summary of the Application

Compounds with a 7H-pyrrolo[2,3-d]pyrimidine scaffold have been studied for their potential as inhibitors of nitric oxide (NO) production . Overexpression of inducible nitric oxide synthase (iNOS), which can lead to excessive NO production, is associated with multiple inflammatory-related diseases . Therefore, inhibiting NO production is a potential strategy for anti-inflammatory therapies .

Methods of Application or Experimental Procedures

A series of compounds were designed and synthesized based on the hybridization of 7H-pyrrolo[2,3-d]pyrimidine and cinnamamide fragments . The compounds were then tested for their inhibitory activity on NO production .

Results or Outcomes

Among the synthesized compounds, one (referred to as compound S2h) displayed strong inhibitory activity on NO production, with an IC50 value of 3.21 ± 0.67 µM . This was significantly lower than the IC50 of the positive control Nω-nitro-L-arginine (L-NNA, IC50 = 28.36 ± 3.13 µM) . Compound S2h also effectively suppressed paw swelling in carrageenan-induced mice .

Application in Anticancer Research

Specific Scientific Field

Medicinal Chemistry, Oncology

Summary of the Application

Pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and tested for their in vitro anticancer activity . These compounds were tested against seven selected human cancer cell lines .

Methods of Application or Experimental Procedures

The compounds were synthesized and their chemical structures were characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction . The compounds were then tested in vitro against seven selected human cancer cell lines using MTT assay .

Results or Outcomes

Several compounds showed promising activity against the MCF7 (breast cancer) cell line, with IC50 values lower than that of the standard drug doxorubicin . For example, compounds 14a, 16b, and 18b had IC50 values of 1.7, 5.7, and 3.4 μg/ml, respectively, compared to doxorubicin’s IC50 of 26.1 μg/ml . Compound 17 also showed promising cytotoxic effects against HePG2 (liver cancer) and PACA2 (pancreatic cancer) cell lines .

Eigenschaften

IUPAC Name |

2-[(4-iodopyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18IN3OSi/c1-18(2,3)7-6-17-9-16-5-4-10-11(13)14-8-15-12(10)16/h4-5,8H,6-7,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZLSXAWQEKBKDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCOCN1C=CC2=C1N=CN=C2I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18IN3OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-iodo-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine | |

Synthesis routes and methods

Procedure details

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Bromo-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol](/img/structure/B2978570.png)

![9-(2,5-dimethoxyphenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2978575.png)

![N-{4-[(5-methyl[1,6]naphthyridin-2-yl)oxy]phenyl}acetamide](/img/structure/B2978582.png)

![((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2978583.png)

![1-[2-(2,6-Dimethylphenyl)-1,2,4-triazol-3-yl]ethanone](/img/structure/B2978585.png)

![N-(5-benzyl-1,3,4-oxadiazol-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B2978590.png)

![[(7S)-5,7-Dihydro-4H-thieno[2,3-c]pyran-7-yl]methanamine;hydrochloride](/img/structure/B2978592.png)